molecular formula C9H20O2 B3192900 2,2-Dipropoxypropane CAS No. 66379-69-9

2,2-Dipropoxypropane

Cat. No. B3192900
CAS RN: 66379-69-9
M. Wt: 160.25 g/mol
InChI Key: RNOCQESTKSYZTE-UHFFFAOYSA-N
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Description

2,2-Dipropoxypropane is a chemical compound with the molecular formula C~9~H~20~O~2~ . Its IUPAC Standard InChI is InChI=1S/C9H20O2/c1-5-7-10-9(3,4)11-8-6-2/h5-8H2,1-4H3 . The chemical structure can be visualized as a propane molecule with two propoxy (C~3~H~7~O) groups attached at the second carbon atom. These propoxy groups consist of a three-carbon chain linked to an oxygen atom .


Synthesis Analysis

The synthesis of this compound typically involves the reaction of propylene oxide (also known as 1,2-epoxypropane) with propanol (1-propanol or n-propanol). The reaction proceeds via an alkoxylation process, where the propylene oxide reacts with propanol to form the desired product. The reaction can be catalyzed by various acidic or basic catalysts .


Molecular Structure Analysis

The molecular structure of this compound consists of a central propane backbone with two propoxy groups attached. The propoxy groups are connected to the second carbon atom of the propane chain. The compound’s three-dimensional arrangement is crucial for understanding its properties and reactivity .


Chemical Reactions Analysis

  • Substitution Reactions : Replacement of the propoxy groups with other functional groups .

Physical And Chemical Properties Analysis

  • Stability : Stable under normal conditions but may decompose upon exposure to heat or strong acids .

Mechanism of Action

The specific mechanism of action for 2,2-Dipropoxypropane depends on its application. As a chemical intermediate, it participates in various synthetic pathways. For example, it can serve as a building block for the synthesis of other organic compounds or polymers .

Safety and Hazards

  • Environmental Impact : Dispose of properly according to regulations .

Future Directions

  • Functionalization : Explore derivatization for tailored properties .

properties

CAS RN

66379-69-9

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2,2-dipropoxypropane

InChI

InChI=1S/C9H20O2/c1-5-7-10-9(3,4)11-8-6-2/h5-8H2,1-4H3

InChI Key

RNOCQESTKSYZTE-UHFFFAOYSA-N

SMILES

CCCOC(C)(C)OCCC

Canonical SMILES

CCCOC(C)(C)OCCC

Origin of Product

United States

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